molecular formula C14H12ClNO2 B8391864 N-(4-chorobenzyl)-4-hydroxybenzamide

N-(4-chorobenzyl)-4-hydroxybenzamide

Cat. No. B8391864
M. Wt: 261.70 g/mol
InChI Key: MJCBHGMSZVCKIM-UHFFFAOYSA-N
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Patent
US05382680

Procedure details

FIG. 2 illustrates a general reaction scheme for the preparation of 2(4-(((4-chlorobenzyl)amino) carbonyl)phenoxy)-2-methyl propionic acid. In accordance with the illustrated scheme, 3.5 g (25 mmol) of p-hydroxybenzoic acid (PBA), 6.07 g (50 mmol) of 4-chlorobenzyl amine and mesitylene are added together for a total volume of 25 milliliters (ml) and this volume is heated to reflux. To this refluxing mixture is added 0.88 g (6.5 mmol) phosphorous pentachloride (PCl5) and refluxing is continued for an additional hour. The cooled reaction mixture is washed with 10 ml of 1 normal (1N) hydrochloric acid (HCl) and extracted with 10 ml of 2N sodium hydroxide (NaOH). The combined alkali layer is washed with ether, then cooled and acidified with 1N HCl to provide 4.2 g of N-(4-chorobenzyl)-4-hydroxybenzamide which has the formula C14H12ClNO2 as an intermediate product (81% yield), mp. 190°-192° C. The intermediate product is recrystallized from a 1:2 acetone:petroleum ether solution and a 1.3 g (5 mmol) portion is O-alkylated. Then 2.75 g of pulverized sodium hydroxide is added to a cooled and stirred solution of the reaction intermediate, N-(4-chlorobenzyl)-4-hydroxybenzamide, where 1.3 g (5 mmol) of N-(4-chlorobenzyl)-4-hydroxybenzamide is present in acetone for a total volume of 25 ml. Subsequently, 1.25 ml (10.4 mmol) of chloroform is added dropwise to the solution over 10 minutes. The reaction mixture is stirred overnight at room temperature and acetone is removed under vacuum. The residue is dissolved in 10 ml of water, washed with ether, and then cooled and acidified with dilute hydrochloric acid to produce a yellow precipitate of 2(4-(((4-chlorobenzyl)amino)carbonyl)phenoxy)2-methyl propionic acid which is indicated in FIG. 2. The precipitate is purified via extraction with aqueous sodium bicarbonate followed by acidification, using dilute HCl, of the alkaline layer. The resulting propionic acid is then crystallized from a 1:2 acetone:petroleum ether mixture to produce a compound having the formula C18H18ClNO4 in a 50% yield or 0.86 mg. The crystallized product has a melting point of 180° C.
Name
2(4-(((4-chlorobenzyl)amino) carbonyl)phenoxy)-2-methyl propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
6.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][NH:7][C:8]([C:10]2[CH:22]=[CH:21][C:13]([O:14]C(C)(C)C(O)=O)=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.OC1C=CC(C(O)=O)=CC=1.ClC1C=CC(CN)=CC=1.C1(C)C=C(C)C=C(C)C=1.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][NH:7][C:8](=[O:9])[C:10]2[CH:22]=[CH:21][C:13]([OH:14])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2(4-(((4-chlorobenzyl)amino) carbonyl)phenoxy)-2-methyl propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CNC(=O)C2=CC=C(OC(C(=O)O)(C)C)C=C2)C=C1
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
6.07 g
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Three
Name
Quantity
0.88 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a general reaction scheme
TEMPERATURE
Type
TEMPERATURE
Details
this volume is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
is continued for an additional hour
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
is washed with 10 ml of 1 normal (1N) hydrochloric acid (HCl)
EXTRACTION
Type
EXTRACTION
Details
extracted with 10 ml of 2N sodium hydroxide (NaOH)
WASH
Type
WASH
Details
is washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(C2=CC=C(C=C2)O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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